molecular formula C11H17N B13002832 1-(2,3-Dimethylphenyl)propan-1-amine

1-(2,3-Dimethylphenyl)propan-1-amine

Cat. No.: B13002832
M. Wt: 163.26 g/mol
InChI Key: IYDQIIKQHIBXDM-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)propan-1-amine is an organic compound with the molecular formula C11H17N. It is a derivative of phenylpropanamine, characterized by the presence of two methyl groups attached to the benzene ring at the 2 and 3 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,3-Dimethylphenyl)propan-1-amine can be synthesized through several methods. One common approach involves the alkylation of 2,3-dimethylbenzene with propan-1-amine under suitable conditions. Another method includes the reduction of the corresponding nitro compound, 1-(2,3-dimethylphenyl)propan-1-one, using reducing agents such as hydrogen in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dimethylphenyl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various amine derivatives .

Scientific Research Applications

1-(2,3-Dimethylphenyl)propan-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on the central nervous system.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethylphenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

  • 1-(2,4-Dimethylphenyl)propan-1-amine
  • 1-(3,4-Dimethylphenyl)propan-1-amine
  • 1-(2,6-Dimethylphenyl)propan-1-amine

Comparison: 1-(2,3-Dimethylphenyl)propan-1-amine is unique due to the specific positioning of the methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a subject of interest for further research .

Properties

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

1-(2,3-dimethylphenyl)propan-1-amine

InChI

InChI=1S/C11H17N/c1-4-11(12)10-7-5-6-8(2)9(10)3/h5-7,11H,4,12H2,1-3H3

InChI Key

IYDQIIKQHIBXDM-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC(=C1C)C)N

Origin of Product

United States

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